5-Bromo-1H-pyrazolo[4,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXNBNVCRSNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745413 | |
| Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227628-78-5 | |
| Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 5 Bromo 1h Pyrazolo 4,3 B Pyridine
Strategic Approaches for the Construction of the Pyrazolo[4,3-b]pyridine Core
The assembly of the bicyclic pyrazolo[4,3-b]pyridine system can be broadly categorized into two main retrosynthetic approaches: the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) ring and the formation of a pyrazole ring on a pyridine template. nih.govresearchgate.net
Annulation of the Pyridine Ring onto an Existing Pyrazole Ring
A prevalent strategy for constructing the pyrazolo[4,3-b]pyridine core involves building the pyridine ring onto an already formed pyrazole. researchgate.net This method typically starts with an amino-substituted pyrazole. nih.govresearchgate.net
One of the primary techniques within this approach is the cyclocondensation of 4-aminopyrazole-5-carbaldehydes. researchgate.net To manage the stability and reactivity of these starting materials, N-protected versions, such as N-Boc-4-aminopyrazole-5-carbaldehydes, are frequently utilized. researchgate.net These protected aminopyrazoles can then react with various reagents to form the pyridine ring. For instance, they can react with compounds containing an active methylene (B1212753) group, like malononitrile (B47326) and cyanoacetamide, to yield 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively. Another variation involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with a range of ketones (aryl, hetaryl, alkyl, and cycloalkyl) that possess methylene groups. These reactions are typically carried out in refluxing acetic acid with pyrrolidine (B122466) as a catalyst, leading to the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines. researchgate.net
Formation of the Pyrazole Ring onto a Pre-existing Pyridine Ring
An alternative and efficient methodology involves the annulation of a pyrazole ring onto a functionalized pyridine core. nih.govresearchgate.net A notable example of this strategy starts with readily available 2-chloro-3-nitropyridines. nih.govnih.gov This process involves a sequence of reactions, including a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.govnih.gov
The Japp-Klingemann reaction is particularly useful as it couples diazonium salts with β-keto esters to create hydrazones, which then undergo cyclization to form the pyrazole ring. This method is advantageous due to its use of stable arenediazonium tosylates and the potential to combine the azo-coupling, deacylation, and pyrazole ring annulation steps into a one-pot procedure. nih.gov The reaction is versatile, accommodating both electron-withdrawing and electron-releasing groups on the aryl substituent, and generally provides moderate to high yields of the desired pyrazolo[4,3-b]pyridines. During the synthesis from 2-chloro-3-nitropyridines, an interesting C-N migration of an acetyl group has been observed, a phenomenon that has been studied through the isolation of intermediates and NMR experiments.
Targeted Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine and its Direct Precursors
Specific synthetic routes have been developed to produce this compound and related key intermediates.
Routes Involving 5-Bromo-2-fluoropyridine-3-carboxaldehyde
The compound 5-Bromo-2-fluoropyridine-3-carboxaldehyde serves as a crucial starting material for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine. echemi.comchemicalbook.com The synthesis of this aldehyde can be achieved by treating 5-bromo-2-fluoropyridine (B45044) with lithium di-iso-propylamine and n-butyl lithium, followed by the addition of N-formylpiperidine. echemi.com Once obtained, the 5-bromo-2-fluoro-pyridine-3-carbaldehyde is reacted with hydrazine (B178648) in ethanol (B145695) under reflux conditions. chemicalbook.com This reaction leads to the formation of 5-bromo-1H-pyrazolo[3,4-b]pyridine in a 46% yield after purification. chemicalbook.com
Synthetic Pathways to 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Ethyl Ester and 6-Bromo-Substituted Derivatives
The synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and its 6-bromo derivative are important as these compounds are key intermediates for various kinase inhibitors. google.com A patented method describes the preparation of these compounds using an intermediate (V) and sodium nitrite (B80452) under acidic conditions. google.com This process is noted for its mild reaction conditions, simple operation, and high yield. google.com The synthesis of the 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester is particularly significant as it was previously not well-documented. google.com
The general scheme involves the reaction of compound V-1 with sodium nitrite in 25% hydrochloric acid at -5°C. google.com For the synthesis of the unsubstituted ester, compound V-1 is first obtained through a series of steps starting from methyl acetoacetate (B1235776) and Compound II-1, followed by hydrogenation of the resulting compound IV-1 using a Pd(OH)₂/C catalyst. google.com
Bromination Strategies for Pyrazolopyridine Derivatives
The introduction of a bromine atom onto the pyrazolopyridine ring is a key transformation for creating derivatives with potential applications in medicinal chemistry. Various bromination methods have been explored for pyrazole and related heterocyclic systems.
One approach involves the use of N-Bromosuccinimide (NBS). psu.edu Photochemical bromination of N-substituted 3-methyl-2-pyrazolin-5-one (B87142) with NBS in chloroform (B151607) has been shown to be an efficient method for preparing mono- and di-brominated derivatives. psu.edursc.org The reaction products are dependent on the photolysis time and the specific N-substituent. psu.edu In the absence of light, the reaction of pyrazolinones with NBS typically yields a mixture of 4-bromo and 4,4-dibromo derivatives. psu.edu
Another strategy employs lithium bromide (LiBr) in the presence of boron trifluoride etherate (BF₃·Et₂O) under mild aerobic conditions for the aromatic bromination of heteroarenes. researchgate.net This method has a broad substrate scope and tolerates a variety of functional groups. researchgate.net
For the specific case of pyrazolo[3,4-b]pyridines, bromination has been used to create derivatives for further functionalization. For example, the bromination of the pyridine ring can be achieved using a mixture of acetic acid and sodium acetate, followed by ester hydrolysis. The resulting bromo-derivative serves as a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura reaction. Additionally, direct iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine with iodine can produce 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which can then be used in copper-catalyzed coupling reactions with various sulfonamides. growingscience.com
Synthesis of 5-Amino-1H-pyrazolo[4,3-b]pyridine Derivatives via Cyclocondensation
A significant route to synthesizing derivatives of the pyrazolo[4,3-b]pyridine core involves the cyclocondensation of substituted aminopyrazoles. One established method utilizes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with reagents like malononitrile or cyanoacetamide. This process yields 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively. researchgate.netconsensus.app These products can then undergo further cyclocondensation reactions to form more complex fused heterocyclic systems. For instance, reaction with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate can lead to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines. consensus.app Similarly, cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole can produce pyrazolo[3',4',5,6]pyrido[2,3-d]pyrimidine derivatives. consensus.app
Another approach involves the cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine, providing an effective pathway to previously unknown 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. researchgate.net The synthesis of 5-amino or 7-hydroxy substituted pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine acyclic C-nucleosides has also been achieved through the condensation of appropriately substituted lithiated picolines with 2-benzyloxyethoxymethylchloride, followed by pyrazole ring annulation. researchgate.net
In a different strategy, a cascade 6-endo-dig cyclization reaction has been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method demonstrates good functional group tolerance and excellent regioselectivity. nih.gov
The synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been accomplished through a nucleophilic substitution reaction, highlighting another avenue for creating diverse 5-aminopyrazole precursors. nih.gov
Table 1: Examples of Cyclocondensation Reactions for the Synthesis of 5-Amino-1H-pyrazolo[4,3-b]pyridine Derivatives and Related Structures
| Starting Material(s) | Reagent(s) | Product Type | Ref |
|---|---|---|---|
| 1-Alkyl-N-Boc-5-formylpyrazol-4-amines, Malononitrile | - | 5-Amino-1H-pyrazolo[4,3-b]pyridine nitrile | researchgate.netconsensus.app |
| 1-Alkyl-N-Boc-5-formylpyrazol-4-amines, Cyanoacetamide | - | 5-Amino-1H-pyrazolo[4,3-b]pyridine amide | researchgate.netconsensus.app |
| N-Boc-4-aminopyrazole-5-carbaldehydes, Creatinine | - | 6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridine | researchgate.net |
| 5-Aminopyrazoles, Alkynyl aldehydes | Silver, Iodine, or NBS | Halogenated/Non-halogenated pyrazolo[3,4-b]pyridines | nih.gov |
Advanced Functionalization Reactions of the this compound System
The bromine atom on the this compound scaffold provides a reactive handle for a variety of advanced functionalization reactions, particularly transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with a halide. In the context of the pyrazolo[3,4-b]pyridine system, this reaction has been successfully employed to introduce various aryl groups. For instance, the coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives with arylboronic acids, often catalyzed by a palladium complex such as Pd(dppf)Cl₂, facilitates the synthesis of biaryl compounds. nih.gov This methodology has been applied to the synthesis of novel pyrrolyl and thiophenyl indazoles by coupling 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids. nih.gov
In some synthetic strategies, the Suzuki reaction is performed on a related pyrazolo[3,4-b]pyridine intermediate. For example, a key intermediate can be coupled with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid. rsc.org The resulting product can then undergo further transformations. rsc.org It is important to note that the success of the Suzuki coupling can be influenced by other functional groups present in the molecule. For example, the presence of a hydrazide group can sometimes deactivate the palladium catalyst. researchgate.netmdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds. This reaction is particularly useful for introducing amine functionalities onto the pyrazolo[4,3-b]pyridine core. The reaction typically involves treating the bromo-substituted heterocycle with an amine in the presence of a palladium catalyst and a base. chemspider.comrsc.org For instance, the amination of 5-halo-1H-pyrazolo[3,4-c]pyridines has been demonstrated using a palladium catalyst like Pd₂(dba)₃ with a suitable ligand such as rac-BINAP. rsc.orgresearchgate.net
In a specific example, a key intermediate derived from 5-bromo-1H-pyrazolo[3,4-b]pyridine was coupled with morpholine (B109124) via a Buchwald-Hartwig reaction to produce a more complex intermediate. rsc.org This reaction has also been applied to couple the pyrazolo[3,4-b]pyridine core with ethyl 3-aminobenzoate (B8586502) or ethyl 4-aminobenzoate. rsc.org The choice of catalyst and reaction conditions can be crucial, especially when dealing with substrates that have multiple potential reaction sites or are sensitive to the reaction conditions. researchgate.net
The Negishi cross-coupling reaction provides another effective method for C-C bond formation by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction has been utilized in the functionalization of related heterocyclic systems. For example, after metalation of a pyrazolo[3,4-c]pyridine with TMPMgCl·LiCl, transmetalation with ZnCl₂ allows for subsequent Negishi cross-coupling to introduce various aryl groups. rsc.orgresearchgate.net This approach has been shown to be effective, providing the desired arylated products in good yields. rsc.org The Negishi coupling is a valuable tool in the total synthesis of natural products due to its broad substrate scope and mild reaction conditions. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Pyrazolo[4,3-b]pyridine and Related Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Ref |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(Pyrrol-2-yl)indazole | nih.gov |
| Suzuki-Miyaura | Pyrazolo[3,4-b]pyridine intermediate | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl pyrazolo[3,4-b]pyridine esters | mdpi.com |
| Buchwald-Hartwig | 5-Halo-1H-pyrazolo[3,4-c]pyridine | Amine | Pd₂(dba)₃, rac-BINAP, NaOᵗBu | 5-Amino-1H-pyrazolo[3,4-c]pyridine | rsc.orgresearchgate.net |
| Buchwald-Hartwig | Intermediate from 5-bromo-1H-pyrazolo[3,4-b]pyridine | Morpholine | - | Morpholino-substituted pyrazolo[3,4-b]pyridine | rsc.org |
| Negishi | Metalated pyrazolo[3,4-c]pyridine | Aryl iodide | Pd(PPh₃)₄ | Arylated pyrazolo[3,4-c]pyridine | rsc.org |
The pyrazolo[4,3-b]pyridine ring system can undergo further halogenation, which introduces additional reactive sites for subsequent derivatization. A notable example is the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine to yield 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. growingscience.comresearchgate.netgrowingscience.com This reaction is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS) in a solvent like DMF. rsc.org The resulting di-halogenated compound is a versatile intermediate for further functionalization.
The introduction of an iodine atom at the 3-position significantly enhances the reactivity of the molecule, allowing for a range of subsequent coupling reactions. For instance, the 3-iodo group can participate in Suzuki, Heck, Stille, and Sonogashira coupling reactions, enabling the synthesis of more complex and diverse structures. smolecule.com
A series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives linked to various sulfonamides have been synthesized. This was achieved by first iodinating 5-Bromo-1H-pyrazolo[3,4-b]pyridine and then reacting the resulting 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with different sulfonamide derivatives via a copper-catalyzed coupling reaction. growingscience.comresearchgate.netgrowingscience.com
Table 3: Halogenation and Derivatization of this compound
| Starting Material | Reagent(s) | Product | Subsequent Reaction | Ref |
|---|---|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | N-Iodosuccinimide (NIS), DMF | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | - | rsc.org |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodine | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Copper-catalyzed coupling with sulfonamides | growingscience.comresearchgate.netgrowingscience.com |
Directed Metalation and Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyrazolo[4,3-b]pyridines, this method allows for the introduction of substituents at specific positions by deprotonation with a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. researchgate.net
The process typically involves the use of strong lithium bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) under cryogenic conditions to prevent side reactions. researchgate.net For halogenated pyridines, these reactions must be carefully controlled to avoid halogen-dance rearrangements or aryne formation. researchgate.net Milder bases derived from magnesium and zinc have also been developed, allowing reactions to proceed at near-ambient temperatures with improved functional group tolerance. researchgate.net
In a related pyrazolo[4,3-b]pyridine system, directed metalation using LDA at -78°C in THF has been successfully employed. Deprotonation of the pyrazole NH group, followed by quenching with iodine, affords the corresponding 3-iodo derivative. A similar strategy can be applied to this compound to introduce electrophiles at the C3 position. Alternatively, using advanced bases like tetramethylpiperidinyl magnesium chloride lithium chloride (TMPMgCl·LiCl) can enable precise deprotonation at other positions, such as C7 in the isomeric pyrazolo[3,4-c]pyridine system, with high regioselectivity. smolecule.comresearchgate.net
Table 1: Directed Metalation and Electrophilic Quenching
| Base | Electrophile | Position of Functionalization | Notes | Reference |
|---|---|---|---|---|
| LDA | Iodine | C3 | Deprotonation of the pyrazole NH is followed by quenching to install the iodo group. | |
| TMPMgCl·LiCl | Various (e.g., I2, Br2) | C7 | Demonstrated on the isomeric pyrazolo[3,4-c]pyridine scaffold; offers high regioselectivity. | smolecule.comresearchgate.net |
Cyclocondensation for the Annulation of Additional Heterocyclic Rings (e.g., Imidazo-, Pyrido- Derivatives)
The this compound core can be elaborated by the annulation of additional heterocyclic rings, a common strategy to create more complex and potentially biologically active molecules. This is often achieved by first introducing a suitable functional group, such as an amino group, onto the pyridine ring, which can then participate in cyclocondensation reactions.
For instance, 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives serve as key precursors for building fused ring systems. researchgate.netconsensus.app The cyclocondensation of these amino derivatives with various bifunctional reagents leads to the formation of tricyclic structures. Reactions with reagents like chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate result in the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines. researchgate.netconsensus.app Furthermore, reaction with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole can yield pyrazolo[3',4',5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.netconsensus.app These transformations significantly expand the structural diversity accessible from the initial pyrazolopyridine scaffold.
Table 2: Cyclocondensation Reactions for Ring Annulation
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazolo[4,3-b]pyridine derivative | Chloroacetaldehyde | Imidazo[1,2-a]pyrazolo[3,4-e]pyridine | researchgate.netconsensus.app |
| 5-Amino-1H-pyrazolo[4,3-b]pyridine derivative | Bromotrifluoroacetone | Imidazo[1,2-a]pyrazolo[3,4-e]pyridine | researchgate.netconsensus.app |
| 5-Amino-1H-pyrazolo[4,3-b]pyridine derivative | Ethyl bromopyruvate | Imidazo[1,2-a]pyrazolo[3,4-e]pyridine | researchgate.netconsensus.app |
| 5-Amino-1H-pyrazolo[4,3-b]pyridine derivative | Orthoesters | Pyrazolo[3',4',5,6]pyrido[2,3-d]pyrimidine | researchgate.netconsensus.app |
Transformations of Carboxylic Acid and Ester Functionalities
Carboxylic acid and ester groups attached to the this compound skeleton are valuable synthetic handles that can be converted into a range of other functional groups. These transformations are essential for creating libraries of compounds for structure-activity relationship studies.
A common transformation is the hydrolysis of an ester to its corresponding carboxylic acid. For example, methyl or ethyl pyrazolo[4,3-b]pyridine-6-carboxylates can be saponified to the carboxylic acid, which can then be re-esterified to form different esters, such as a tert-butyl carboxylate. researchgate.net The carboxylic acid itself is a versatile intermediate. It can be activated and converted into amides, which is a key step in many medicinal chemistry programs. A modified Curtius rearrangement of 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids using diphenylphosphorylazide has been used to synthesize imidazo[4,5-b]pyrazolo[3,4-е]pyridine-6(5Н)-ones. researchgate.net In a related 5-bromo-1H-pyrazolo[3,4-b]pyridine system, the carboxylic acid at the C3 position was activated using the coupling reagent N,N'-carbonyldiimidazole (CDI) to facilitate the formation of an amide bond with an aminobenzene derivative. acs.org
Table 3: Transformations of Carboxylic Acid and Ester Groups
| Starting Functionality | Reagent(s) | Resulting Functionality | Notes | Reference |
|---|---|---|---|---|
| Ester (e.g., methyl, ethyl) | Base (hydrolysis), then Boc2O or other esterification agent | Ester (e.g., tert-butyl) | Two-step process via the carboxylic acid intermediate. | researchgate.net |
| Carboxylic Acid | N,N'-Carbonyldiimidazole (CDI), then an amine | Amide | CDI is an effective and inexpensive coupling reagent for amide bond formation. | acs.org |
| Carboxylic Acid | Diphenylphosphorylazide (DPPA) | Isocyanate (via Curtius rearrangement) | Leads to cyclic ureas (ones) upon intramolecular cyclization. | researchgate.net |
N-Alkylation and Protecting Group Strategies on Pyrazole Nitrogen Atoms
The pyrazole ring of this compound contains two nitrogen atoms (N1 and N2), and their selective functionalization is a key challenge and opportunity in the synthesis of derivatives. Protecting group strategies are often employed to direct reactions to a specific nitrogen atom, enabling controlled N-alkylation and other modifications.
The choice of protecting group and reaction conditions can dictate the regioselectivity of the functionalization. For the isomeric 5-halo-1H-pyrazolo[3,4-c]pyridine system, it has been shown that mesylation (using MsCl) selectively affords the N1-protected product in high yield. researchgate.netrsc.org This allows for subsequent reactions to be directed to the N2 position. Other protecting groups commonly used for pyrazole and related heterocycles include the para-methoxybenzyl (PMB) group, introduced using PMB-Cl, and the methoxymethyl (MOM) group. acs.org Once one nitrogen is protected, the other can be alkylated or otherwise functionalized. The final step often involves the removal of the protecting group under specific conditions (e.g., acidic or reductive) to yield the desired N-substituted pyrazolopyridine. This strategic approach provides access to both N1- and N2-substituted isomers, which may exhibit distinct biological properties.
Table 4: N-Alkylation and Protecting Group Strategies
| Reagent | Purpose | Position | Notes | Reference |
|---|---|---|---|---|
| Mesyl chloride (MsCl) | Protection | N1 | Provides high regioselectivity for the N1 position on a related isomer. | researchgate.netrsc.org |
| para-Methoxybenzyl chloride (PMB-Cl) | Protection | NH | Protects the pyrazole NH to allow for other transformations. | |
| Methoxymethyl chloride (MOM-Cl) | Protection | NH | Used to protect the pyrazole NH in a related system. | acs.org |
Spectroscopic and Structural Elucidation Studies of 5 Bromo 1h Pyrazolo 4,3 B Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-Bromo-1H-pyrazolo[4,3-b]pyridine and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.
¹H NMR: In the ¹H NMR spectrum of a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, the proton signals are observed in specific regions that are characteristic of the pyrazolopyridine core. For instance, the NH proton of the pyrazole (B372694) ring typically appears as a broad singlet at a downfield chemical shift, often above 13.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the pyridine (B92270) ring exhibit distinct splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the bromine substituent. For example, in a derivative, the pyridine ring protons (Py-H) show singlets at δ 8.21 and 8.65 ppm. growingscience.comresearchgate.net
¹³C NMR: The ¹³C NMR spectrum provides complementary information by revealing the chemical shifts of all unique carbon atoms in the molecule. The carbon atoms of the pyrazolopyridine ring resonate at characteristic chemical shifts. For example, in a derivative of 5-bromo-1H-pyrazolo[3,4-b]pyridine, the carbon attached to the bromine atom (C-Br) shows a signal in the range of δ 108-111 ppm. researchgate.net The chemical shifts of the other ring carbons are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent. The unambiguous assignment of all ¹³C resonances is often aided by two-dimensional NMR experiments and by comparing experimental data with theoretical calculations. mdpi.com
The following table summarizes typical ¹H and ¹³C NMR data for derivatives of the pyrazolopyridine scaffold.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | >13.0 (broad singlet) | Pyrazole NH |
| ¹H | 8.21 - 8.65 (singlets) | Pyridine H |
| ¹³C | 108 - 111 | C-Br |
This table presents representative data for pyrazolopyridine derivatives and may vary for the specific parent compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are commonly utilized methods.
ESI-MS: ESI is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. In the positive ion mode, the ESI-MS spectrum of a pyrazolopyridine derivative typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For instance, a derivative, N-(2-aminophenyl)-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide, exhibits an [M+H]⁺ peak at m/z 333. acs.org The presence of bromine is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
HRMS: HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the calculated exact mass of C₂₄H₁₃BrCl₂N₄O₂S is 569.9314, and the found mass via HRMS was 569.9309, confirming the molecular formula. acs.org This level of precision is invaluable for confirming the identity of newly synthesized compounds.
The table below shows representative mass spectrometry data for pyrazolopyridine derivatives.
| Compound | Ionization Mode | m/z (Observed) | Assignment |
| N-(2-aminophenyl)-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | ESI (+) | 333 | [M+H]⁺ |
| N-(2-aminophenyl)-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | ESI (+) | 355 | [M+Na]⁺ |
| N-[2-amino-3-(methoxymethyl)phenyl]-5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxamide | ESI (+) | 399 | [M+Na]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For the pyrazolopyridine scaffold, characteristic IR absorption bands include:
N-H Stretching: The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. researchgate.netjst.go.jp This broadening is often due to intermolecular hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations are generally observed in the range of 3000-3100 cm⁻¹. jst.go.jp
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic rings appear in the fingerprint region, typically between 1500 and 1600 cm⁻¹. jst.go.jp
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
The following table summarizes key IR absorption bands for pyrazolopyridine derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Pyrazole N-H | Stretching | 3100 - 3400 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N / C=C | Stretching | 1500 - 1600 |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound or its derivatives. The empirical formula of the compound can be determined from this data. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to confirm the purity and composition of the synthesized compound.
For a derivative of 5-bromo-1H-pyrazolo[3,4-b]pyridine, C₁₁H₈BrN₇, the calculated elemental composition was C, 41.53%; H, 2.53%; Br, 25.12%; N, 30.82%. jst.go.jp The experimentally found values were C, 41.45%; H, 2.47%; Br, 25.01%; N, 30.75%, which are in close agreement with the calculated values, thus confirming the molecular formula. jst.go.jp
Below is a table showing an example of elemental analysis data for a pyrazolopyridine derivative.
| Element | Calculated (%) | Found (%) |
| C | 41.53 | 41.45 |
| H | 2.53 | 2.47 |
| Br | 25.12 | 25.01 |
| N | 30.82 | 30.75 |
X-ray Crystallography for Solid-State Structural Determination of Pyrazolopyridine Scaffolds
For pyrazole-containing compounds, X-ray crystallography can confirm the tautomeric form present in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net These interactions play a crucial role in the crystal packing and can influence the physical properties of the compound.
In the case of pyrazole derivatives, crystallographic analysis often reveals that the pyrazole ring is planar. researchgate.netresearchgate.net The crystal structure of a pyrazole derivative can be stabilized by a combination of N-H···O and C-H···O hydrogen bonds. researchgate.net The data obtained from X-ray crystallography, such as space group and unit cell dimensions, provides a definitive structural proof. For example, a pyrazole derivative was found to crystallize in the trigonal crystal system with the R̅3c space group. acs.org
The following table provides an example of crystallographic data for a pyrazole derivative.
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R̅3c |
| N1-N1' Bond Distance (Å) | 1.361(3) |
Computational and Theoretical Studies of the Pyrazolo 4,3 B Pyridine System
Quantum Chemical Calculations for Electronic Structure and Tautomerism
Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and relative stability of different forms of the pyrazolopyridine scaffold. While specific studies on 5-bromo-1H-pyrazolo[4,3-b]pyridine are not extensively documented, research on the isomeric 1H-pyrazolo[3,4-b]pyridine system offers valuable insights.
More advanced methods, such as Density Functional Theory (DFT), have also been applied. For instance, calculations using the CAM-B3LYP functional with the 6-311++G(d,p) basis set were performed on a novel 1H-pyrazolo[3,4-b]pyridine derivative to analyze its electronic absorption spectra. This level of theory provides a detailed picture of the molecule's frontier molecular orbitals (HOMO and LUMO), which is essential for predicting its reactivity and electronic transitions. Such computational approaches are vital for interpreting experimental spectroscopic data and understanding the electronic properties that govern molecular interactions.
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. Although specific docking studies for this compound are limited in publicly available literature, numerous studies on the closely related pyrazolo[3,4-b]pyridine scaffold highlight the utility of this approach.
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various protein kinases, and molecular docking has been instrumental in understanding their mechanism of action. For example, docking studies of 1H-pyrazolo[3,4-b]pyridine derivatives into the ATP-binding site of TANK-binding kinase 1 (TBK1) revealed key hydrogen bonding interactions that contribute to their inhibitory activity. tandfonline.com In one such study, the pyrazolo[3,4-b]pyridine core was shown to form crucial hydrogen bonds, guiding the subsequent optimization of substituents to enhance potency. tandfonline.com
Similarly, molecular docking has been used to investigate pyrazolo[3,4-b]pyridine derivatives as potential agents against Mycobacterium tuberculosis. These studies have helped to identify the likely binding modes of these compounds within their target enzymes, providing a rational basis for their observed biological activity.
The following table summarizes representative findings from molecular docking studies on pyrazolo[3,4-b]pyridine derivatives, illustrating the predicted binding affinities against various biological targets.
| Compound/Derivative Series | Target | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | TANK-binding kinase 1 (TBK1) | Not explicitly stated | Hydrogen bonding with kinase hinge region |
| Pyrazolo[3,4-b]pyridine derivatives | Mycobacterium tuberculosis target | Not explicitly stated | Correlation with in vitro activity |
| 2-amino-pyrazolopyridine derivatives | Polo-like kinase 1 (plk1) | Not explicitly stated | Hydrophobic and hydrogen bond interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for a particular biological effect.
While specific QSAR studies on this compound are not readily found, research on related pyrazolopyridine and pyrazole (B372694) derivatives demonstrates the application of these methods. For instance, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on 2-amino-pyrazolopyridine derivatives to understand their inhibitory activity against polo-like kinase 1 (plk1). researchgate.net These studies generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. researchgate.netmdpi.com
Both 2D and 3D-QSAR models have been developed for various pyrazole derivatives targeting different biological endpoints, including anticancer activity and enzyme inhibition. nih.govshd-pub.org.rs These models often employ a range of molecular descriptors and statistical methods, such as multiple linear regression (MLR) and genetic algorithms (GA), to build predictive equations. shd-pub.org.rs
The table below provides an overview of QSAR studies conducted on related pyrazolopyridine and pyrazole systems.
| Compound Series | Biological Activity | QSAR Method(s) | Key Findings |
| 2-amino-pyrazolopyridine derivatives | plk1 inhibition | 3D-QSAR (kNN-MFA) | Identification of structural requirements for plk1 inhibition. researchgate.net |
| Pyrazole derivatives | Inhibition of M. tuberculosis enoyl ACP reductase | 3D-QSAR (CoMFA, CoMSIA, Topomer CoMFA) | Generation of steric, electrostatic, and other contour maps to guide design. eurekaselect.com |
| Pyrazole derivatives | Tyrosine kinase inhibition | 2D-QSAR (Multiple Regression) | Molar refractivity enhances anticancer activity, while molecular weight and solvent excluded volume reduce it. ijpsr.com |
| Pyrazole-thiazolinone derivatives | EGFR kinase inhibition | 2D-QSAR (GA-MLR), 3D-QSAR (CoMFA, CoMSIA) | Development of predictive models to guide the design of novel EGFR inhibitors. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of protein-ligand complexes over time. This technique complements the static picture provided by molecular docking.
For the pyrazolopyridine scaffold, MD simulations have been used to explore the conformational preferences of these molecules and to assess the stability of their binding poses within a protein's active site. In the context of designing 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines as tubulin inhibitors, conformational analysis was a key consideration. The rigid pyrazolo[3,4-b]pyridine core was chosen to lock the molecule into a specific conformation that was predicted to be favorable for binding.
MD simulations can further refine the understanding of ligand-receptor interactions by modeling the dynamic behavior of the complex, including the role of solvent molecules and the flexibility of the protein. For a series of pyrazolo[3,4-b]pyridine derivatives, it was noted that the interactions observed in the final MD simulation snapshots were consistent with those predicted by initial docking studies, providing greater confidence in the proposed binding mode. These simulations offer valuable insights into the stability of ligand binding and can help to explain the structure-activity relationships observed experimentally.
Broader Impact and Future Research Directions for 5 Bromo 1h Pyrazolo 4,3 B Pyridine
Role in Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for developing new drug leads by identifying small, low-affinity molecules (fragments) that bind to a biological target and then optimizing them into more potent compounds. rsc.org Heterocyclic compounds like pyrazolopyridines are considered attractive starting points for FBDD due to their ability to engage with protein targets through various intermolecular interactions and the potential to optimize drug-like properties through chemical modifications. rsc.org
The 5-bromo-1H-pyrazolo[4,3-b]pyridine scaffold is particularly well-suited for FBDD. The bromine atom at the 5-position serves as a crucial handle for chemical elaboration, allowing for the systematic growth of the fragment into a more complex and potent inhibitor. rsc.orgresearchgate.net This "vectorial functionalisation" enables chemists to explore the chemical space around the core scaffold and tailor the molecule to fit the specific binding pocket of a target protein. rsc.orgresearchgate.net
A key advantage of using this compound in FBDD is the ability to selectively functionalize different positions of the heterocyclic core. For instance, the N-1 and N-2 positions can be accessed through protection and alkylation reactions, while the C-3 and C-7 positions can be modified using modern cross-coupling reactions and selective metalation techniques. rsc.org This multi-directional elaboration allows for a comprehensive exploration of the structure-activity relationship (SAR), a critical aspect of transforming a weakly binding fragment into a potent lead compound. rsc.org
Potential Applications in Materials Science and Organic Electronics
The unique electronic properties of pyrazolopyridine derivatives, including this compound, make them promising candidates for applications in materials science and organic electronics. smolecule.com The fused aromatic ring system provides a platform for charge transport, which is a fundamental requirement for materials used in organic semiconductors, organic light-emitting diodes (OLEDs), and organic solar cells. smolecule.com
The presence of the bromine atom in this compound offers a strategic point for modification to fine-tune the electronic properties of the molecule. smolecule.com For example, the bromine can be replaced with other functional groups through cross-coupling reactions to alter the molecule's electron-donating or electron-accepting character, thereby influencing its performance in electronic devices.
Furthermore, the pyrazolopyridine scaffold itself is known to be present in some conductive organic materials. smolecule.com This suggests that polymers or larger conjugated systems incorporating the this compound unit could exhibit interesting conductive or luminescent properties. researchgate.net Research in this area is focused on synthesizing and characterizing novel materials based on this scaffold and evaluating their performance in various electronic applications.
Development of Novel Biosensing Platforms
The luminescent properties of certain pyrazolopyridine derivatives have opened up possibilities for their use in the development of novel biosensing platforms. researchgate.net Fluorescent or phosphorescent molecules can be used as probes to detect specific biological analytes or to monitor biological processes. The pyrazolo[3,4-b]pyridine scaffold, a close isomer, has been explored for such applications due to its unique photophysical characteristics. researchgate.net
The this compound core can be functionalized with specific recognition elements, such as antibodies or nucleic acid aptamers, to create highly selective biosensors. The bromine atom provides a convenient site for attaching these biomolecules. Upon binding of the target analyte to the recognition element, a change in the photophysical properties of the pyrazolopyridine core, such as an increase or decrease in fluorescence intensity, can be observed, allowing for quantitative detection.
Future research in this area will likely focus on designing and synthesizing novel this compound-based probes with enhanced sensitivity and selectivity for a wide range of biological targets, including disease biomarkers and environmental toxins.
Addressing Synthetic Challenges and Improving Reaction Efficiency for Pyrazolopyridine Scaffolds
While the pyrazolopyridine scaffold holds great promise, its widespread application can be hindered by synthetic challenges. Efficient and versatile synthetic methods are crucial for accessing a diverse range of derivatives for screening in various applications. mdpi.com
For instance, methods for the synthesis of the isomeric 1H-pyrazolo[3,4-b]pyridines often involve the construction of the pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or vice versa. mdpi.com Similar strategies are being adapted and optimized for the synthesis of this compound. Researchers are exploring various starting materials and reaction conditions to enhance the efficiency and regioselectivity of these cyclization reactions. chemicalbook.comgoogle.com The development of robust and scalable synthetic methods will be critical for unlocking the full potential of the this compound scaffold.
Opportunities for Further Structural Diversification and Exploration of Novel Biological Targets
The structural versatility of the this compound scaffold presents numerous opportunities for further diversification and the exploration of novel biological targets. The bromine atom serves as a key functional group for introducing a wide array of substituents through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. rsc.orgmdpi.com
This allows for the creation of large libraries of derivatives with diverse chemical properties. These libraries can then be screened against a wide range of biological targets to identify new therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold, for example, has been investigated for its activity against a variety of targets, including kinases, and has shown potential in areas such as cancer and neuroinflammation. rsc.orgnih.govjst.go.jpresearchgate.net
Future research will likely focus on expanding the chemical space around the this compound core by introducing novel and diverse functional groups. This will involve the development of new synthetic methodologies and the application of high-throughput screening technologies to identify compounds with potent and selective activity against new and challenging biological targets. The ultimate goal is to translate the promising properties of this versatile scaffold into novel therapeutics and other valuable chemical entities.
Q & A
Basic: What are the established synthetic routes for 5-Bromo-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized?
A common method involves cyclization of 2-bromo-5-amino-4-picoline with sodium nitrite in acetic acid under controlled temperature (0–5°C), yielding the target compound via diazotization and intramolecular cyclization . Alternative approaches include using hexamine (urotropine) in a water-acetic acid mixture under reflux (120°C) to introduce aldehyde functionalities, achieving a 67% yield after purification . Optimization requires careful control of stoichiometry, solvent ratios, and reaction duration to minimize byproducts.
Basic: What purification and characterization techniques are recommended for this compound?
Silica gel flash column chromatography with mobile phases like heptane/ethyl acetate (8:2) is widely used for purification . Characterization relies on H and C NMR spectroscopy to confirm regiochemistry and substituent positions. For example, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears at δ 9.93 ppm in DMSO-d, while aromatic protons exhibit distinct coupling patterns (e.g., δ 8.55 ppm, J = 2.3 Hz) . Mass spectrometry (MS) and elemental analysis further validate purity and molecular weight.
Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?
Derivatization strategies focus on halogen displacement (e.g., Suzuki coupling with aryl boronic acids) or functionalization at the 3-position. For instance, Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with phenylacetylene yields 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield) . Introducing electron-withdrawing groups (e.g., carboxylic acids) enhances solubility and bioactivity, as seen in 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .
Advanced: How can contradictory NMR data for similar derivatives be resolved?
Discrepancies in chemical shifts often arise from solvent effects or tautomerism. For example, NH protons in pyrrolopyridines may appear broadened or absent due to exchange processes. Comparing spectra across solvents (e.g., DMSO-d vs. CDCl) and using 2D NMR (COSY, HSQC) helps resolve ambiguities. In 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the tosyl group’s deshielding effect shifts the aldehyde proton to δ 10.03 ppm .
Basic: What biological applications are associated with this compound?
It serves as a kinase inhibitor scaffold, particularly targeting tropomyosin receptor kinases (TRKs) implicated in cancer. Biological assays (e.g., cell proliferation studies) are conducted at 10 μM concentrations, with IC values determined via ATP competition assays . Derivatives with improved solubility (e.g., carboxylated analogs) are prioritized for in vivo testing .
Advanced: What strategies improve regioselectivity in cross-coupling reactions?
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) require careful selection of ligands and bases. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, using Pd(PPh) with KCO in toluene/ethanol (3:1) achieves >90% regioselectivity for 3,5-disubstituted products . Microwave-assisted synthesis can reduce reaction times and side products.
Advanced: How can solubility challenges be addressed during formulation?
Introducing polar groups (e.g., carboxylic acids, PEG chains) or using co-solvents (DMSO:water mixtures) enhances aqueous solubility. For example, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits 10-fold higher solubility in PBS (pH 7.4) compared to the parent compound . Lyophilization or nanoparticle encapsulation may further improve bioavailability.
Basic: What are the key stability considerations during storage?
The compound is hygroscopic and should be stored under inert gas (N/Ar) in sealed containers at −20°C. Degradation products (e.g., dehalogenated analogs) can form under prolonged exposure to light or moisture, necessitating periodic purity checks via HPLC .
Advanced: How are computational methods used to predict reactivity?
Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For this compound, the C-3 position shows higher electrophilicity, aligning with experimental coupling outcomes . Molecular docking further optimizes inhibitor binding to TRK kinases .
Advanced: What analytical techniques resolve synthetic byproducts?
High-resolution mass spectrometry (HRMS) and LC-MS/MS differentiate isomers and byproducts. For example, bromine isotopic patterns (1:1 ratio for Br/Br) confirm successful halogen retention. X-ray crystallography (e.g., CCDC deposition 933323) provides unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
